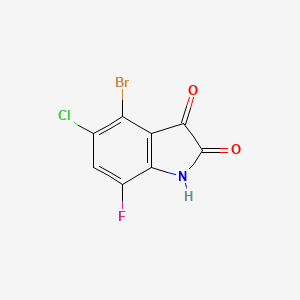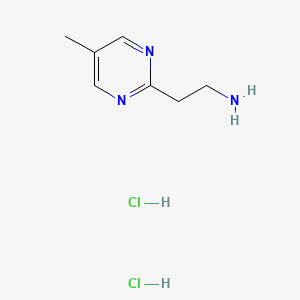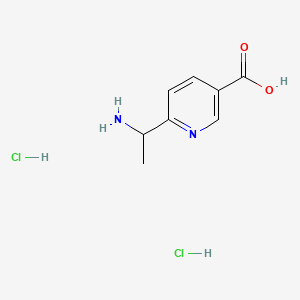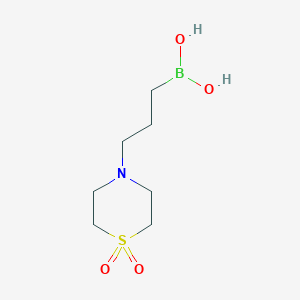
(3-(1,1-Dioxidothiomorpholino)propyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is a boronic acid derivative that features a thiomorpholine ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfone precursor under controlled conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boronic acid derivative, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules, including enzymes and receptors.
Medicine
Medically, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may have applications in the development of new therapeutic agents.
Industry
Industrially, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid can be used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine or threonine residues.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain thiazole rings and have similar applications in medicinal chemistry.
Thiadiazole Derivatives: These compounds, such as acetazolamide and methazolamide, are known for their biological activities.
Uniqueness
What sets [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid apart is its unique combination of a thiomorpholine ring with a sulfone group and a boronic acid moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H16BNO4S |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propylboronic acid |
InChI |
InChI=1S/C7H16BNO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h10-11H,1-7H2 |
InChI Key |
HWRBJPGNHLVSIK-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCN1CCS(=O)(=O)CC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


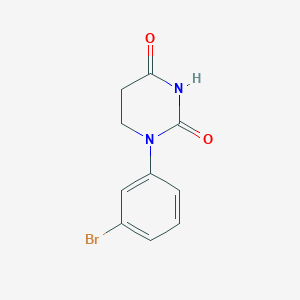

![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
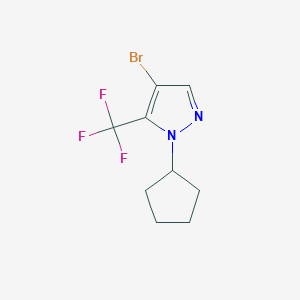
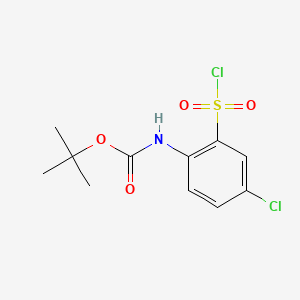

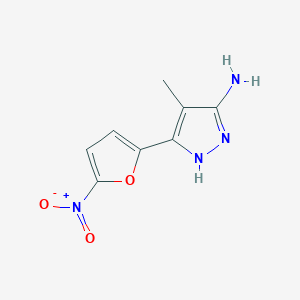
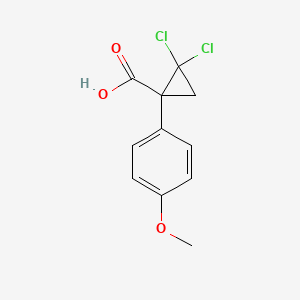
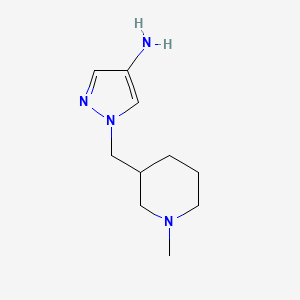
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)
